tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-9-10-6-7-11-12(17-10)5-4-8-15-11/h6-7,15H,4-5,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDAJVNXORAOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(C=C1)NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a carbamate moiety linked to a tetrahydro-naphthyridine derivative. Its molecular formula is with a molecular weight of approximately 250.30 g/mol. The structure can be represented as follows:
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds containing naphthyridine structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
- Neuroprotective Effects : The tetrahydro-naphthyridine derivatives are being investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical to cancer cell survival.
- Receptor Modulation : The compound could modulate neurotransmitter receptors or other signaling pathways relevant to neuroprotection and cognitive function.
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various naphthyridine derivatives. The results indicated that this compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Study 2: Neuroprotective Effects
In vitro studies conducted on neuronal cell lines revealed that exposure to this compound resulted in reduced cell death under oxidative stress conditions. This suggests potential applications for neurodegenerative disease therapies.
Study 3: Anticancer Activity
Research published in Cancer Letters reported that the compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the need for further investigation into its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-(naphthyridin-2-yl)methyl carbamate | Structure | Antioxidant, Neuroprotective |
| Tert-butyl 3-(5,6-dihydro-naphthyridin) carboxylate | Structure | Anticancer |
| 5-(naphthyridin)pentanoic acid | Structure | Neuroprotective |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
*Calculated based on analogous structures; actual value may vary.
Key Structural and Functional Differences
- The dihydroxycyclopentyl derivative () contains hydroxyl groups, enhancing hydrophilicity and stereochemical complexity .
Functional Groups :
- Carbamates (target and ) vs. esters (): Carbamates are more resistant to hydrolysis under basic conditions, improving metabolic stability in drug design.
- Hydroxyl groups () vs. naphthyridine nitrogens: Hydroxyls increase solubility but may reduce membrane permeability compared to nitrogen-rich cores .
Molecular Weight and Lipophilicity :
- The target compound’s estimated molecular weight (~255 Da) is lower than the tetrahydronaphthalene analog (304.4 Da), likely due to fewer carbons in the core. The tert-butyl group increases lipophilicity relative to methyl esters () .
Preparation Methods
Heck Reaction-Based Synthesis of the Tetrahydronaphthyridine Core
The Heck reaction serves as a cornerstone for constructing the tetrahydronaphthyridine scaffold. In a representative approach, 2-chloropyridine undergoes palladium-catalyzed coupling with ethylene gas to install a vinyl group, forming intermediate 23 (Scheme 1) . Subsequent one-pot cyclization and amination with ammonia or methylamine generates dihydronaphthyridine 17 , which is hydrogenated to yield the saturated tetrahydronaphthyridine core.
Key Steps:
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Heck Coupling:
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Cyclization and Amination:
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Enantioselective Hydrogenation:
Table 1: Heck Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 85 | N/A |
| Ligand | P(o-tol)₃ | 87 | N/A |
| Hydrogenation Temp | 40°C | 92 | >99 |
The introduction of the methylcarbamate group is achieved via reductive amination of a ketone intermediate. For example, 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbaldehyde is treated with tert-butyl carbamate in the presence of NaBH₃CN to form the secondary amine, which is subsequently Boc-protected.
Key Steps:
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Aldehyde Formation:
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Oxidation of 2-methyltetrahydronaphthyridine using MnO₂ in CH₂Cl₂ yields the aldehyde.
-
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Reductive Amination:
-
Boc Protection:
Challenges:
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Over-reduction of the aldehyde to alcohol is mitigated by using NaBH₃CN instead of NaBH₄.
-
Steric hindrance at the 2-position necessitates prolonged reaction times.
Lithiation-Alkylation Strategies for Direct Functionalization
Directed ortho-lithiation enables precise installation of the methyl group adjacent to the naphthyridine nitrogen. Using lithium diisopropylamide (LDA), the methyl group is deprotonated and alkylated with tert-butyl chloroformate.
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Lithiation:
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Conditions: LDA (2.2 equiv), THF, -78°C, 1 h.
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Alkylation:
Table 2: Lithiation-Alkylation Optimization
| Base | Electrophile | Temp (°C) | Yield (%) |
|---|---|---|---|
| LDA | Boc-Cl | -78 | 79 |
| n-BuLi | Boc-Cl | -78 | 65 |
| KHMDS | Boc-Cl | -40 | 72 |
Enantioselective Transfer Hydrogenation for Chiral Intermediates
For applications requiring enantiopure material, asymmetric transfer hydrogenation of ketone precursors using Ru catalysts achieves high enantiomeric excess.
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Substrate: Dihydronaphthyridine 17 .
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Catalyst: Ru-(S)-SunPhos (0.5 mol%).
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Conditions: HCO₂H/Et₃N (5:2), 40°C, 24 h.
Mechanistic Insight:
The SunPhos ligand induces facial selectivity, enabling hydride transfer to the Re face of the ketone.
One-Pot Tandem Reactions for Streamlined Synthesis
A one-pot Heck-cyclization-amination sequence reduces purification steps and improves overall efficiency.
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Heck Coupling: 2-Chloropyridine + ethylene → vinylpyridine.
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Cyclization: NH₃, THF, 60°C → dihydronaphthyridine.
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Hydrogenation: H₂ (50 psi), Pd/C → tetrahydronaphthyridine.
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Boc Protection: Boc₂O, DMAP → final product.
Q & A
Q. What are the recommended strategies for optimizing the synthetic yield of tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate?
Methodological Answer:
- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry of reagents like di-tert-butyl dicarbonate .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance carbamate formation efficiency by stabilizing intermediates .
- Temperature Control : Maintain temperatures between 0–25°C during coupling steps to minimize side reactions like hydrolysis .
- Catalyst Optimization : Evaluate bases (e.g., DMAP, triethylamine) to accelerate carbamate bond formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis : Combine H/C NMR to confirm regioselectivity of the naphthyridine ring and carbamate linkage .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities ≤0.5% .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 319.4 g/mol) and detects isotopic patterns .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroformates) .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during scale-up?
Methodological Answer:
- Parameter Screening : Systematically vary agitation rate, solvent volume, and heating/cooling profiles to identify kinetic bottlenecks .
- Computational Modeling : Apply DFT calculations to predict steric hindrance in the naphthyridine ring under bulk conditions .
- In Situ Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate stability during continuous flow synthesis .
Q. What experimental designs are suitable for studying this compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours; analyze decomposition products via LC-MS .
- Enzyme Interactions : Test susceptibility to esterases/carboxylesterases using liver microsomes, quantifying free amine release via fluorescence assays .
- Light Sensitivity : Expose to UV-A (365 nm) and measure photodegradation rates using spectrophotometry .
Q. How can researchers investigate its role as a substrate or inhibitor in enzyme systems?
Methodological Answer:
- Kinetic Assays : Perform Michaelis-Menten studies with varying substrate concentrations to determine and .
- Docking Simulations : Use AutoDock Vina to model binding interactions with target enzymes (e.g., kinases, cytochrome P450 isoforms) .
- Competitive Inhibition : Co-incubate with known inhibitors (e.g., PMSF for serine hydrolases) to assess competitive vs. non-competitive mechanisms .
Q. What methodologies are effective for analyzing its interaction with biological membranes?
Methodological Answer:
- Lipophilicity Profiling : Measure logP values via shake-flask method using octanol/water partitioning .
- Membrane Permeability : Use Caco-2 cell monolayers to quantify apparent permeability () and efflux ratios .
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to study real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
